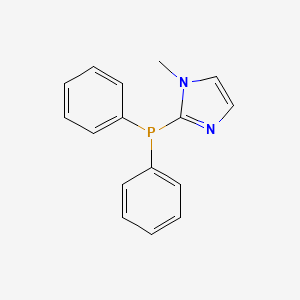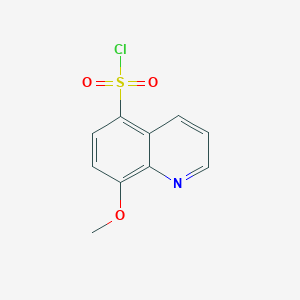
3-(2-メチル-1,3-ジオキソラン-2-イル)フェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid, also known as MDBPA, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.
科学的研究の応用
比率型蛍光プローブ
この化合物は、比率型蛍光プローブの調製のための反応剤として使用されます。 このプローブは、ホモシステインやグルタチオンなどの他のアミノ酸よりもシステインの特異的検出のために設計されています .
KN-93阻害剤の合成
これは、様々な細胞プロセスに関与するタンパク質キナーゼであるカルモジュリンキナーゼIIの阻害剤であるKN-93のマイクロ波支援合成に使用されます .
S1受容体リガンド
この化合物は、S1受容体のリガンドとして作用するフッ素化スピロベンゾフランピペリジンの調製にも適用されます . これらの受容体は、神経学と薬理学の分野で重要です。
抗腫瘍剤
もう1つの用途は、抗腫瘍剤の合成です。 この用途の詳細については、検索結果では提供されていませんが、癌の研究と治療における役割を示しています .
位置選択的インドール誘導体
これは、ロジウム触媒によるドミノヒドロホルミル化/インドリゼーションによるインドール誘導体の位置選択的調製に使用されます。 インドール誘導体は、多くの医薬品中に存在するため、医薬品化学において重要です .
生体分子-リガンド複合体の研究
この化合物は、生物学的システム内の分子間相互作用を理解するために不可欠な、生体分子:リガンド複合体の研究に適用されます .
作用機序
Target of Action
The primary target of the compound 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is the palladium (0) catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid interacts with its target through a process called transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable , which could potentially impact its bioavailability.
Result of Action
The result of the action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura coupling reaction, leading to the production of phenyl alkenes .
Action Environment
The action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can be influenced by environmental factors such as the presence of other reagents and the conditions under which the Suzuki–Miyaura coupling reaction takes place . The compound is known to be environmentally benign , suggesting that it is stable under a variety of environmental conditions.
生化学分析
Biochemical Properties
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its boronic acid group, facilitating the study of carbohydrate-protein interactions .
Cellular Effects
The effects of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid on various types of cells and cellular processes have been investigated in several studies. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound has been shown to affect gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid involves its ability to form covalent bonds with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, such as serine proteases and kinases, through its boronic acid group, thereby inhibiting their catalytic activity . Additionally, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can interact with transcription factors, altering their binding affinity to DNA and modulating gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid have been observed to change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of its corresponding phenol and boric acid . Long-term studies have shown that 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve desired outcomes while minimizing potential side effects.
Metabolic Pathways
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms involving membrane transporters . Once inside the cell, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution properties are critical for understanding the compound’s cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . For example, 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can be directed to the nucleus by binding to nuclear localization signals on transcription factors, where it can modulate gene expression . Similarly, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is essential for elucidating its biochemical mechanisms and optimizing its use in research applications.
特性
IUPAC Name |
[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRSKQWUQJUAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394913 |
Source


|
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-50-2 |
Source


|
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

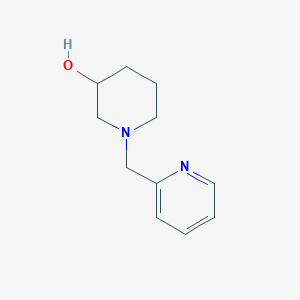
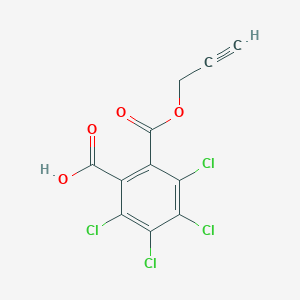
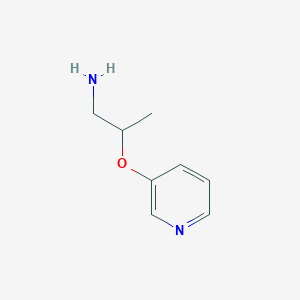
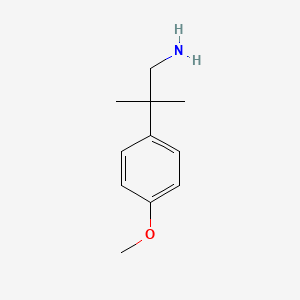
![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)
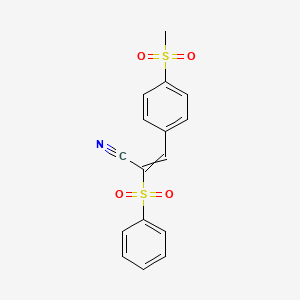
![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)
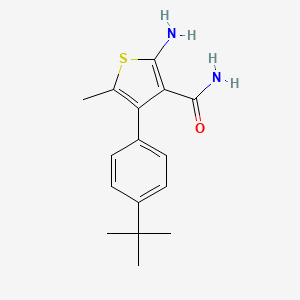

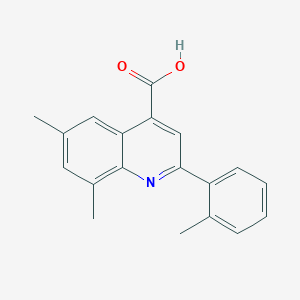
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)
